2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Key structural elements include:
- 4-Methoxyphenyl substituent at position 3: Enhances lipophilicity and may influence π-π stacking interactions with biological targets.
- Pyrrolidin-1-yl ethanone moiety: Contributes to solubility and conformational flexibility due to the secondary amine in the pyrrolidine ring.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-25-13-6-4-12(5-7-13)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-8-2-3-9-22/h4-7,11H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLYVOTTOAYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of AB00672182-01 is currently unknown. The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines, which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. .
Mode of Action
Compounds in the 1,2,3-triazolo[4,5-d]pyrimidine class are known to interact with various targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given the broad range of pharmacological activities exhibited by 1,2,3-triazolo[4,5-d]pyrimidines, it’s plausible that AB00672182-01 could impact multiple biochemical pathways.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 863501-00-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Structure and Properties
The compound features a triazolo-pyrimidine core with a methoxyphenyl substitution and a pyrrolidine moiety. Its molecular formula is , and it possesses a molecular weight of approximately 358.41 g/mol.
Recent studies have highlighted the compound's potential as an anticancer agent. The following mechanisms are proposed based on structure-activity relationship (SAR) analyses:
- Inhibition of USP28 : This compound has been identified as a potent inhibitor of the deubiquitinating enzyme USP28, which plays a critical role in cancer cell proliferation and survival. The IC50 value for USP28 inhibition was reported to be around 1.1 μmol/L, indicating significant potency against various cancer cell lines including breast and lung cancer cells .
- Cytotoxicity : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
Data Table: Anticancer Activity Summary
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45-97 | USP28 inhibition |
| HCT-116 | 6-99 | Induction of apoptosis |
| A549 (Lung) | 0.98 | c-Met/VEGFR-2 inhibition |
Case Studies
In a study by Barbuceanu et al., the compound was tested against various cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study emphasized the importance of the triazolo-pyrimidine scaffold in enhancing anticancer activity through targeted enzyme inhibition .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
The antimicrobial activity is attributed to:
- Cell Membrane Disruption : The presence of sulfur in the structure may enhance the interaction with microbial membranes, leading to increased permeability and cell death.
- Inhibition of DNA Synthesis : Similar compounds have shown to inhibit nucleic acid synthesis in pathogens, which may be a contributing factor to its efficacy.
Data Table: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.125 | Bactericidal |
| Escherichia coli | 0.250 | Bacteriostatic |
| Candida albicans | 0.500 | Fungicidal |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (CAS: 920377-60-2) , a close analog with distinct modifications:
Physicochemical and Functional Implications
Aryl Group Modifications
- 4-Methoxyphenyl vs. Methoxy offers a balance between lipophilicity and metabolic stability due to shorter alkyl chains .
Heterocyclic Ring Differences
- Pyrrolidine vs. Pyrrolidine’s compact structure may improve bioavailability by reducing steric hindrance .
Ethanone Substituents
- Sulfanyl (-S-) vs. Phenoxy (-O-C₆H₅): Sulfanyl groups can participate in covalent interactions (e.g., disulfide bonds) or coordinate metal ions, critical for enzyme inhibition. Phenoxy groups engage in hydrophobic interactions but lack sulfur’s reactivity, limiting their versatility in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
